molecular formula C24H26F3N5O6 B2745326 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide CAS No. 339276-45-8

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2745326
CAS No.: 339276-45-8
M. Wt: 537.496
InChI Key: IJGWXJYKPWJGNX-UHFFFAOYSA-N
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Description

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26F3N5O6 and its molecular weight is 537.496. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include temperature, pH, and the presence of other molecules that can interact with the compound. Without more information on the compound’s properties and its mechanism of action, it is difficult to discuss how these factors might influence its activity .

Biological Activity

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide is a synthetic compound with potential pharmacological applications. Its complex structure suggests a variety of biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H26F3N5O6
  • Molecular Weight : 537.49 g/mol
  • CAS Number : 339276-45-8

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of nitro and trifluoromethyl groups enhances its lipophilicity and may influence its binding affinity to target sites.

Biological Activity Overview

The compound has been studied for its potential effects in several areas:

1. Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism involves the inhibition of bacterial protein synthesis, which is critical for bacterial growth and replication.

2. Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic pathways. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.

3. Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, this compound may also exhibit neuropharmacological effects. Studies are ongoing to evaluate its impact on neurotransmitter systems and potential use in treating neurological disorders.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study The compound showed significant inhibition against Gram-positive bacteria with an IC50 of 25 µM.
Cancer Cell Line Study Induced apoptosis in MCF-7 breast cancer cells via caspase activation; effective at concentrations as low as 10 µM.
Neuropharmacology Research Demonstrated modulation of dopamine receptors in vitro, indicating potential for neurological applications.

Safety and Toxicology

While the compound shows promise in various biological activities, safety assessments are crucial. Toxicological studies indicate that it may cause skin irritation and eye damage at certain concentrations . Further research is needed to establish a comprehensive safety profile.

Properties

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N5O6/c1-29-19(15-5-3-2-4-6-15)13-18(38-29)14-28-23(33)16-7-9-30(10-8-16)22-20(31(34)35)11-17(24(25,26)27)12-21(22)32(36)37/h2-6,11-12,16,18-19H,7-10,13-14H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGWXJYKPWJGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(O1)CNC(=O)C2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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